Cas no 2229261-84-9 (2-(dimethyl-1,2-oxazol-4-yl)propanal)

2-(Dimethyl-1,2-oxazol-4-yl)propanal is a versatile aldehyde-functionalized oxazole derivative, primarily employed as a key intermediate in organic synthesis and pharmaceutical research. Its structural features, including the oxazole ring and reactive aldehyde group, make it valuable for constructing heterocyclic compounds and facilitating further functionalization. The dimethyl substitution enhances stability while maintaining reactivity, making it suitable for applications in medicinal chemistry and agrochemical development. This compound is particularly useful in multicomponent reactions and as a precursor for bioactive molecules. Its well-defined purity and consistent performance ensure reliability in synthetic workflows. Proper handling under inert conditions is recommended to preserve its reactivity.
2-(dimethyl-1,2-oxazol-4-yl)propanal structure
2229261-84-9 structure
Product Name:2-(dimethyl-1,2-oxazol-4-yl)propanal
CAS No:2229261-84-9
MF:C8H11NO2
MW:153.178442239761
CID:6353639
PubChem ID:165758839
Update Time:2025-10-30

2-(dimethyl-1,2-oxazol-4-yl)propanal Chemical and Physical Properties

Names and Identifiers

    • 2-(dimethyl-1,2-oxazol-4-yl)propanal
    • 2229261-84-9
    • EN300-1788537
    • Inchi: 1S/C8H11NO2/c1-5(4-10)8-6(2)9-11-7(8)3/h4-5H,1-3H3
    • InChI Key: HVOHMZWRYKZUKI-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(C)=N1)C(C=O)C

Computed Properties

  • Exact Mass: 153.078978594g/mol
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.1Ų

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2-(dimethyl-1,2-oxazol-4-yl)propanal Related Literature

Additional information on 2-(dimethyl-1,2-oxazol-4-yl)propanal

Recent Advances in the Study of 2-(Dimethyl-1,2-oxazol-4-yl)propanal (CAS: 2229261-84-9) and Its Applications in Chemical Biology and Medicine

2-(Dimethyl-1,2-oxazol-4-yl)propanal (CAS: 2229261-84-9) is a key intermediate in the synthesis of various bioactive molecules, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutic agents. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and applications in drug discovery.

The compound has garnered significant attention due to its unique structural features, which enable it to participate in diverse chemical reactions, including cycloadditions and nucleophilic additions. A recent study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of oxazole-based inhibitors targeting protein kinases involved in cancer progression. The study reported that derivatives of 2-(dimethyl-1,2-oxazol-4-yl)propanal exhibited potent inhibitory activity against specific kinase targets, with IC50 values in the nanomolar range.

Another notable application of this compound is in the development of antimicrobial agents. Research conducted at the University of Cambridge revealed that 2-(dimethyl-1,2-oxazol-4-yl)propanal derivatives displayed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, as confirmed through molecular docking studies and in vitro assays.

In addition to its therapeutic potential, 2-(dimethyl-1,2-oxazol-4-yl)propanal has also been explored as a fluorescent probe for imaging applications. A team at MIT developed a series of fluorescent tags based on this scaffold, which exhibited high photostability and selectivity for cellular organelles. These probes were successfully used to track mitochondrial dynamics in live cells, providing valuable insights into cellular metabolism and disease mechanisms.

Despite these promising findings, challenges remain in the large-scale synthesis and optimization of 2-(dimethyl-1,2-oxazol-4-yl)propanal derivatives. Recent efforts have focused on improving yield and purity through catalytic methods, such as palladium-catalyzed cross-coupling reactions. A study in Organic Letters reported a novel one-pot synthesis approach that significantly reduced reaction time and waste generation, making the process more sustainable.

In conclusion, 2-(dimethyl-1,2-oxazol-4-yl)propanal (CAS: 2229261-84-9) represents a promising scaffold for the development of new bioactive molecules. Its applications span across oncology, antimicrobial therapy, and bioimaging, underscoring its versatility in chemical biology and medicine. Future research should focus on further elucidating its mechanism of action and exploring its potential in other therapeutic areas.

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